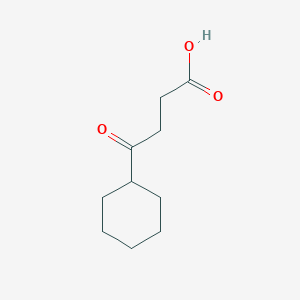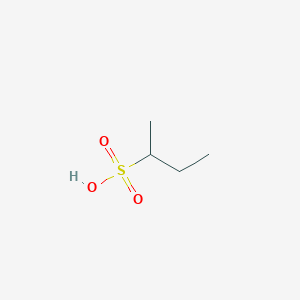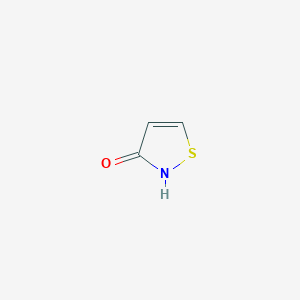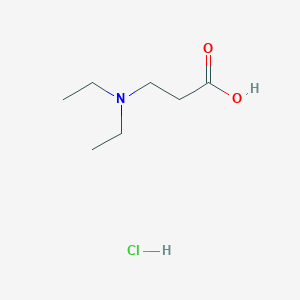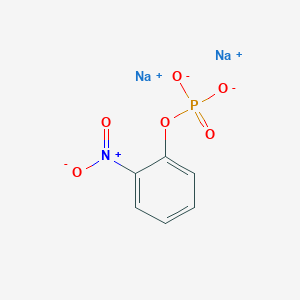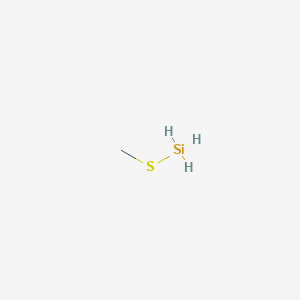
methylsulfanylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methylsulfanylsilane, also known as methylthiomethylsilane, is an organosilicon compound with the chemical formula CH3SiH3SCH3. This compound is part of the broader class of silanes, which are silicon-based hydrides. Silanes are known for their ability to form bonds with both organic and inorganic materials, making them valuable in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of silane, (methylthio)-, typically involves the reaction of methylthiomethyl chloride with silane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of silane, (methylthio)-, often involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process may also include purification steps to remove any impurities and ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
methylsulfanylsilane, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of siloxanes.
Reduction: Involves the gain of electrons, typically using reducing agents like hydrosilanes.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrosilanes, halogenating agents, and oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various siloxanes, silanols, and other organosilicon compounds. These products have diverse applications in industries ranging from electronics to pharmaceuticals .
Applications De Recherche Scientifique
methylsulfanylsilane, has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for various biological studies.
Medicine: Utilized in the development of drug delivery systems and other medical applications.
Industry: Applied in the production of coatings, adhesives, and sealants due to its ability to bond with both organic and inorganic materials
Mécanisme D'action
The mechanism of action of silane, (methylthio)-, involves its ability to form strong bonds with both organic and inorganic substrates. This dual reactivity is due to the presence of both silicon and sulfur atoms in its structure. The silicon atom can form bonds with inorganic materials, while the sulfur atom can interact with organic molecules. This unique property makes it a valuable coupling agent in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylsilane (CH3SiH3): Similar in structure but lacks the sulfur atom, making it less versatile in bonding with organic materials.
Trimethylsilane ((CH3)3SiH): Contains three methyl groups attached to silicon, making it more hydrophobic and less reactive compared to silane, (methylthio)-
Uniqueness
methylsulfanylsilane, stands out due to its dual reactivity, allowing it to bond with both organic and inorganic materials. This property makes it more versatile and valuable in various industrial and research applications compared to its counterparts .
Propriétés
Numéro CAS |
16643-15-5 |
|---|---|
Formule moléculaire |
CH6SSi |
Poids moléculaire |
78.21 g/mol |
Nom IUPAC |
methylsulfanylsilane |
InChI |
InChI=1S/CH6SSi/c1-2-3/h1,3H3 |
Clé InChI |
KMRKZWOJLUYLAM-UHFFFAOYSA-N |
SMILES |
CS[SiH3] |
SMILES canonique |
CS[SiH3] |
Synonymes |
(Methylthio)silane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


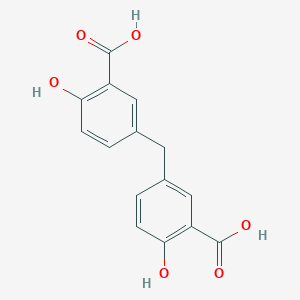
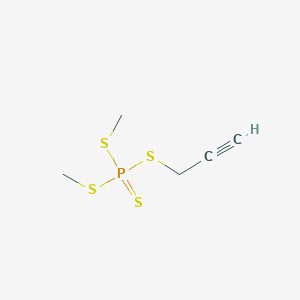
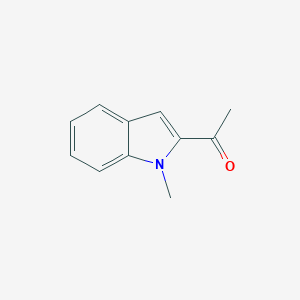
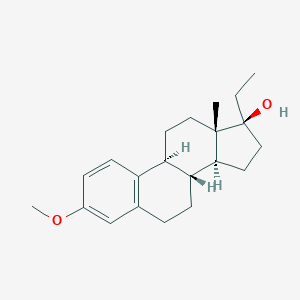
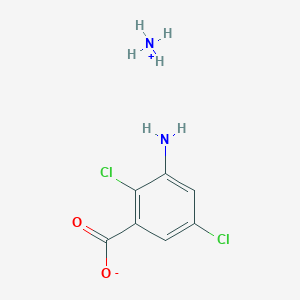
![6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride](/img/structure/B92389.png)

